1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a piperidine moiety, and a triazole ring
Preparation Methods
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine moiety: This step involves the reaction of the oxadiazole intermediate with a piperidine derivative.
Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Final condensation step: The final step involves the condensation of the triazole intermediate with a pyridine derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: It can undergo condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biological processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar reactivity and applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring may exhibit similar chemical properties and biological activities.
Piperidine-containing compounds: These compounds may have similar pharmacological profiles due to the presence of the piperidine moiety.
Properties
Molecular Formula |
C17H20N10O2 |
---|---|
Molecular Weight |
396.4g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-N-[(E)-pyridin-2-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C17H20N10O2/c18-15-16(24-29-23-15)27-13(11-26-8-4-1-5-9-26)14(21-25-27)17(28)22-20-10-12-6-2-3-7-19-12/h2-3,6-7,10H,1,4-5,8-9,11H2,(H2,18,23)(H,22,28)/b20-10+ |
InChI Key |
BFLOCELDOUUNJA-KEBDBYFISA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=N4 |
SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CC=N4 |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
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